GW 501516

Description

Historical Context of Endurobol Discovery and Initial Pharmaceutical Development

The discovery of GW501516 originated from a collaborative research effort between Ligand Pharmaceuticals and GlaxoSmithKline (GSK) that commenced in 1992 wikipedia.orgscivisionpub.comchemicalbook.comswolverine.com. The compound's discovery was formally published in 2001 in the journal PNAS, where researchers reported its development through combinatorial chemistry and structure-based drug design wikipedia.org.

GW501516 entered clinical development as a drug candidate aimed at treating metabolic and cardiovascular conditions, including hyperlipidemia, obesity, and type II diabetes wikipedia.orgscivisionpub.comchemicalbook.comswolverine.com. GSK initiated Phase I trials for hyperlipidemia in 2000, followed by Phase I/II trials in 2002 wikipedia.org. Preclinical studies indicated that Cardarine could actively accelerate metabolism, reduce adiposity, increase fatty acid beta-oxidation in muscle, and enhance physical performance in mice scivisionpub.comchemicalbook.com. For instance, in obese rhesus monkeys, GW501516 was observed to increase high-density lipoprotein (HDL) and lower very-low-density lipoprotein (VLDL) levels wikipedia.orgchemicalbook.com. Despite these promising initial findings, the pharmaceutical development of GW501516 was discontinued (B1498344) in 2007 due to observations in animal testing that the compound rapidly induced cancer in several organs wikipedia.orgscivisionpub.comchemicalbook.comswolverine.comncats.io.

Classification and Nomenclature within Pharmaceutical and Research Communities

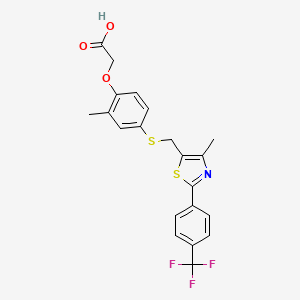

Within pharmaceutical and research contexts, the compound is known by several names, including Endurobol, GW501516, GW-501,516, GW1516, GSK-516, and Cardarine wikipedia.orgscivisionpub.comchemicalbook.comatomixresearch.comstratelabs.comnih.gov. Its chemical formula is C₂₁H₁₈F₃NO₃S₂, with a molecular weight of approximately 453.5 g/mol wikipedia.orgatomixresearch.comstratelabs.combehemothlabz.com. The PubChem CID for GW501516 (Cardarine/Endurobol) is 9803963, and its CAS Number is 317318-70-0 wikipedia.orgatomixresearch.comstratelabs.comnih.govbehemothlabz.comguidetopharmacology.orgcenmed.com.

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonist Categorization

GW501516 is classified as a synthetic agonist of the peroxisome proliferator-activated receptor delta (PPARδ) scivisionpub.comchemicalbook.comswolverine.comatomixresearch.comnih.govbehemothlabz.com. PPARs are a class of ligand-dependent nuclear transcription factors crucial for metabolic homeostasis nih.gov. PPARδ, one of the three PPAR isotypes, is expressed in various metabolically active tissues, including skeletal muscles, heart, liver, skin, brain, and neurons scivisionpub.comnih.gov.

GW501516 functions as a selective activator of the PPARδ receptor, exhibiting high affinity (Kᵢ = 1 nM) and potency (EC₅₀ = 1 nM) for PPARδ, with over 1,000-fold selectivity compared to PPARα and PPARγ wikipedia.orgscivisionpub.comchemicalbook.commybiosource.com. The mechanism of action involves the binding of GW501516 to PPARδ, which then recruits the coactivator PGC-1α wikipedia.orgchemicalbook.com. This PPARδ/coactivator complex subsequently upregulates the expression of proteins involved in energy expenditure wikipedia.orgchemicalbook.com.

Research findings indicate that PPARδ activation by GW501516 promotes a shift towards fatty acid utilization in skeletal muscle, thereby sparing glycogen (B147801) and enhancing endurance swolverine.comnih.gov. Studies in rats have shown that treatment with GW501516 leads to increased fatty acid metabolism in skeletal muscle and offers protection against diet-induced obesity and type II diabetes wikipedia.orgchemicalbook.com. It also improves insulin (B600854) activity, glucose, and fat metabolism, and activates beta-cell activity scivisionpub.com. Furthermore, GW501516 has been observed to increase high-density lipoprotein (HDL) and lower very-low-density lipoprotein (VLDL) in obese rhesus monkeys wikipedia.orgchemicalbook.com. PPARδ activation also stimulates mitochondrial function in various tissues, improving lipid metabolism and energy homeostasis scivisionpub.com.

The following table summarizes key pharmacological characteristics of GW501516:

| Parameter | Value | Description | Source |

| Kᵢ (affinity) | 1 nM | Binding affinity for PPARδ | wikipedia.orgchemicalbook.com |

| EC₅₀ (potency) | 1 nM | Half maximal effective concentration for PPARδ activation | wikipedia.orgchemicalbook.com |

| Selectivity over PPARα | >1000x | Higher selectivity for PPARδ compared to PPARα | wikipedia.orgchemicalbook.com |

| Selectivity over PPARγ | >1000x | Higher selectivity for PPARδ compared to PPARγ | wikipedia.orgchemicalbook.com |

Distinction from Selective Androgen Receptor Modulators (SARMs)

Despite sometimes being mistakenly classified alongside Selective Androgen Receptor Modulators (SARMs), Endurobol (GW501516) is fundamentally distinct scivisionpub.comswolverine.combehemothlabz.compredatornutrition.com. SARMs are a class of compounds designed to selectively target androgen receptors in specific tissues, such as muscle and bone, to promote anabolic effects with fewer androgenic side effects compared to traditional anabolic steroids predatornutrition.comglobenewswire.comaccessnewswire.com. They work by binding to androgen receptors (AR) and activating them in a tissue-selective manner predatornutrition.comglobenewswire.com.

In contrast, GW501516 is not an androgen receptor activator scivisionpub.com. Instead, its mechanism of action is solely through the activation of the peroxisome proliferator-activated receptor delta (PPARδ) scivisionpub.comswolverine.compredatornutrition.com. This means that GW501516 does not interact with the androgen receptor pathway responsible for the anabolic effects seen with SARMs or steroids. Its primary influence is on metabolic processes, particularly fatty acid oxidation and energy expenditure, rather than direct muscle growth via androgen receptor modulation swolverine.compredatornutrition.com. This distinction is crucial for understanding the compound's pharmacological properties and its specific role in research, as it operates through a different molecular pathway entirely.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBLKRPLXZNVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041037 | |

| Record name | GW501516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317318-70-0 | |

| Record name | GW 501516 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 501516 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cardarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW501516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-501516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I2HA1NU22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

PPARδ Receptor Activation and Ligand Binding

Endurobol operates as a highly specific activator of the PPARδ receptor. Upon binding, it initiates a cascade of events that influence gene expression and cellular metabolism. wikipedia.orgchemicalbook.com

High Affinity and Potency for PPARδ

Research indicates that Endurobol exhibits high affinity and potency for the PPARδ receptor. It possesses a dissociation constant (Ki) of 1 nM and an half maximal effective concentration (EC50) of 1 nM for PPARδ. wikipedia.orgchemicalbook.commedchemexpress.com

Table 1: Endurobol's Binding Characteristics to PPARδ

| Characteristic | Value | Reference |

| Ki (affinity) | 1 nM | wikipedia.orgchemicalbook.commedchemexpress.com |

| EC50 (potency) | 1 nM | wikipedia.orgchemicalbook.commedchemexpress.com |

Selectivity Profile over PPARα and PPARγ

A notable feature of Endurobol is its remarkable selectivity for PPARδ over other PPAR subtypes, specifically PPARα and PPARγ. It demonstrates greater than 1,000-fold selectivity for PPARδ compared to PPARα and PPARγ. This high selectivity underscores its targeted action on the PPARδ pathway. scivisionpub.comwikipedia.orgchemicalbook.commedchemexpress.compnas.org

Table 2: Endurobol's Selectivity Profile

| PPAR Subtype | Selectivity (vs. PPARδ) | Reference |

| PPARα | >1,000-fold selective | scivisionpub.comwikipedia.orgchemicalbook.commedchemexpress.compnas.org |

| PPARγ | >1,000-fold selective | scivisionpub.comwikipedia.orgchemicalbook.commedchemexpress.compnas.org |

Transcriptional Regulation and Gene Expression Modulation

The activation of PPARδ by Endurobol leads to significant changes in gene transcription, modulating the expression of various genes involved in energy metabolism. scivisionpub.comwikipedia.orgpnas.orgnih.govaacrjournals.org

Recruitment of Coactivators (e.g., PGC-1α)

Upon binding of Endurobol, the PPARδ receptor recruits coactivators, most notably Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α). wikipedia.orgchemicalbook.compnas.orgoup.comresearchgate.net The PPARδ/PGC-1α complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) to regulate the transcription of target genes. scivisionpub.comoup.comoup.com PGC-1α is a critical coactivator for PPARδ-mediated gene expression in skeletal muscle cells. oup.comoup.com

Upregulation of Genes Involved in Energy Expenditure

The activated PPARδ/coactivator complex upregulates the expression of numerous genes involved in energy expenditure, particularly those related to fatty acid oxidation and mitochondrial biogenesis. wikipedia.orgchemicalbook.compnas.orgoup.comswolverine.comnih.govnih.gov

Key genes upregulated by Endurobol include:

Carnitine palmitoyltransferase-1 (CPT-1): A rate-limiting enzyme in fatty acid oxidation, facilitating the transport of fatty acids into mitochondria. aacrjournals.orgoup.comoup.comnih.gov

Pyruvate (B1213749) dehydrogenase kinase-4 (PDK-4): Involved in regulating glucose utilization by inhibiting pyruvate dehydrogenase, thereby promoting fatty acid oxidation. oup.comoup.comoup.com

Uncoupling proteins (UCPs), specifically UCP-1, UCP-2, and UCP-3: These proteins uncouple oxidative phosphorylation from ATP synthesis, leading to increased thermogenesis and energy expenditure. pnas.orgoup.comoup.com

Fatty acid transport protein (FATP) and Long-chain acyl-CoA dehydrogenase (LCAD): Involved in fatty acid uptake and beta-oxidation. pnas.org

Table 3: Examples of Genes Upregulated by Endurobol

| Gene Name | Function | Reference |

| Carnitine palmitoyltransferase-1 (CPT-1) | Rate-limiting enzyme for fatty acid transport into mitochondria | aacrjournals.orgoup.comoup.comnih.gov |

| Pyruvate dehydrogenase kinase-4 (PDK-4) | Regulates glucose utilization, promotes fatty acid oxidation | oup.comoup.comoup.com |

| Uncoupling protein 1 (UCP-1) | Involved in thermogenesis and energy expenditure | oup.comoup.com |

| Uncoupling protein 2 (UCP-2) | Involved in thermogenesis and energy expenditure | pnas.orgoup.comoup.com |

| Uncoupling protein 3 (UCP-3) | Involved in thermogenesis and energy expenditure | pnas.orgoup.comoup.com |

| Fatty acid transport protein (FATP) | Facilitates fatty acid uptake | pnas.org |

| Long-chain acyl-CoA dehydrogenase (LCAD) | Involved in fatty acid beta-oxidation | pnas.org |

Cellular Metabolic Reprogramming

The transcriptional changes induced by Endurobol lead to a profound reprogramming of cellular metabolism, particularly in metabolically active tissues such as skeletal muscle. scivisionpub.comwikipedia.orgpnas.orgnih.gov This reprogramming involves a shift in energy substrate preference from glucose to fatty acids. swolverine.comnih.gov

In skeletal muscle, Endurobol treatment increases fatty acid metabolism and oxidation, which helps to spare glycogen (B147801) stores. wikipedia.orgchemicalbook.compnas.org This enhanced fatty acid utilization contributes to improved physical performance and endurance. wikipedia.orgpnas.orgswolverine.comnih.gov Furthermore, Endurobol has been observed to increase mitochondrial activity and promote mitochondrial biogenesis, leading to greater cellular energy output. pnas.orgswolverine.comnih.gov These metabolic shifts can protect against diet-induced obesity and improve glucose tolerance and insulin (B600854) sensitivity. wikipedia.orgchemicalbook.compnas.org

Shift Towards Fatty Acid Oxidation

Endurobol's primary mechanism of action involves a significant shift in cellular energy substrate utilization towards fatty acid oxidation. Activation of PPARδ by compounds like GW501516 markedly increases fatty acid oxidation across various tissues. wikipedia.orgatomixresearch.comnih.govguidetopharmacology.org This metabolic reprogramming is observed in skeletal muscle, where it actively prevents the downregulation of AMP-activated protein kinase (AMPK) induced by a high-fat diet in the liver, and concurrently amplifies the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α)-lipin 1-PPAR-α pathway. wikipedia.org

Research indicates that GW501516 enhances fatty acid β-oxidation in L6 myotubes and mouse skeletal muscles in a dose-dependent manner. For instance, a 1.8-fold increase in fatty acid β-oxidation was observed in the quadriceps muscle of mice treated with 10 mg/kg of GW501516. nih.gov This effect is mediated by the regulation of genes crucial for fatty acid transport, β-oxidation, and mitochondrial respiration. nih.gov Specific genes that are upregulated following Endurobol treatment include acyl-CoA oxidase (ACOX), carnitine palmitoyltransferase-1 (CPT-1), pyruvate dehydrogenase kinase 4 (PDK4), and liver fatty acid binding protein (L-FABP). The upregulation of CPT-1 mRNA levels has been reported to be 2.4-fold, while PDK4 mRNA levels increased by 3.3-fold in skeletal muscle cells. This metabolic shift ultimately leads to a reduction in glucose utilization by skeletal muscle, favoring the consumption of fatty acids as a primary energy source. wikipedia.org

Table 1: Impact of GW501516 on Fatty Acid Oxidation Markers

| Parameter | Observed Change (vs. Control) | Tissue/Cell Type | Source |

| Fatty acid β-oxidation (10 mg/kg GW501516) | 1.8-fold increase | Quadriceps muscle (mice) | nih.gov |

| CPT-1 mRNA levels | 2.4-fold increase | Skeletal muscle cells | |

| PDK4 mRNA levels | 3.3-fold increase | Skeletal muscle cells |

Impact on Mitochondrial Biogenesis and Function

Endurobol's activation of PPARδ is fundamental to increasing the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). wikipedia.orgcenmed.comnih.gov PGC-1α is a master regulator that stimulates mitochondrial biogenesis in skeletal muscle, leading to an increase in the number and efficiency of mitochondria. wikipedia.orgguidetopharmacology.org This strong activation of mitochondrial biogenesis in skeletal muscles enhances oxidative muscle capacity and improves endurance exercise performance. wikipedia.orgguidetopharmacology.org

Table 2: Effects of GW501516 on Mitochondrial Parameters

| Parameter | Observed Change (vs. Control) | Tissue/Cell Type | Source |

| PGC-1α protein expression | Significant increase | C2C12 myotubes | |

| Mitochondrial content | Significant increase | C2C12 myotubes | |

| Mitochondrial function | Significant increase | C2C12 myotubes |

Glucose Metabolism Pathways

Endurobol exhibits significant anti-diabetic effects by influencing glucose metabolism pathways. wikipedia.org It improves glucose control primarily through the activation of AMP-activated protein kinase (AMPK), which in turn enhances insulin activity. wikipedia.org Administration of GW501516 has been shown to improve glucose tolerance and insulin sensitivity in various animal models, including mice fed a high-fat diet and genetically obese ob/ob mice. nih.gov A key aspect of its action in glucose metabolism is its ability to reduce glucose utilization by skeletal muscle, redirecting energy preference towards fatty acids. wikipedia.org

Glucose Uptake and Insulin Sensitivity

PPARδ agonists, including Endurobol, have been found to improve glucose tolerance and insulin sensitivity in animal models. nih.gov Specifically, GW501516 treatment has been shown to significantly lower fasting glucose levels and enhance glucose tolerance in mice on a high-fat diet. It also improved the ability of insulin to lower glucose in insulin-tolerance tests, indicating enhanced insulin sensitivity. Beyond systemic effects, Endurobol can ameliorate hyperglycemia, insulin resistance, and lipotoxicity in pancreatic beta cells. wikipedia.org

At a cellular level, in human liver cells, GW501516 treatment has been observed to increase the adenosine (B11128) monophosphate (AMP)/adenosine triphosphate (ATP) ratio and decrease the ATP/adenosine diphosphate (B83284) (ADP) ratio, which contributes to the prevention of insulin resistance. Furthermore, it prevents endoplasmic reticulum stress-associated inflammation and insulin resistance in skeletal muscle cells by activating AMPK. GW501516 treatment has also been shown to reverse the increase in diacylglycerol (DAG) and protein kinase C theta (PKCθ) activation induced by palmitate, thereby preventing insulin resistance. However, it is important to note that one study indicated that GW-501516 had no acute effect on glucose transport or insulin sensitivity/responsiveness in isolated skeletal muscles (epitrochlearis and soleus) after 6 hours of exposure, which contrasts with findings observed in cultured myotubes.

Table 3: Effects of GW501516 on Glucose Metabolism and Insulin Sensitivity

| Parameter | Observed Change (vs. Control) | Model/Tissue | Source |

| Fasting glucose levels | Significantly lowered | High-fat diet-fed mice | |

| Glucose tolerance | Enhanced | High-fat diet-fed mice, ob/ob mice | nih.gov |

| Insulin sensitivity | Improved | High-fat diet-fed mice, ob/ob mice | nih.gov |

| AMP/ATP ratio | Increased | Human liver cells | |

| ATP/ADP ratio | Decreased | Human liver cells | |

| Glucose transport (acute, 6h) | No effect | Isolated skeletal muscles (epitrochlearis, soleus) |

Glycogen Sparing Effects

A notable consequence of PPARδ activation by Endurobol is its ability to increase fatty acid oxidation, which in turn leads to the sparing of glycogen stores. wikipedia.orgguidetopharmacology.org By promoting a shift towards fatty acid utilization in skeletal muscle, Endurobol helps to preserve glycogen, a critical energy reserve. atomixresearch.com This glycogen-sparing effect is particularly beneficial during prolonged physical activity, as it helps to delay the onset of fatigue by preventing the depletion of readily available energy stores, often referred to as "hitting the wall." atomixresearch.com The underlying mechanism involves intensifying the body's reliance on fats as a more efficient energy source, which not only aids in reducing unwanted fat tissue but also helps to preserve protein structures from degradation.

Preclinical Research Findings in Vitro and in Vivo Animal Models

Metabolic Health Research

GW501516 has demonstrated notable effects on lipid metabolism in preclinical settings scivisionpub.comahajournals.orgahajournals.org. It promotes the oxidation and utilization of fatty acids, leading to a reduction in lipid accumulation within adipocytes, skeletal muscle, and the liver pnas.orgscirp.orgresearchgate.net. Activation of PPARδ by GW501516 in skeletal muscle cells induces the expression of genes associated with preferential lipid utilization, beta-oxidation, cholesterol efflux, and energy uncoupling oup.com.

Preclinical studies, including those conducted in obese rhesus monkeys, have indicated that GW501516 can substantially increase high-density lipoprotein cholesterol (HDL-C) and decrease low-density lipoprotein cholesterol (LDL-C) wikipedia.orgahajournals.orgahajournals.orgscirp.orgportlandpress.comebi.ac.uk. In one study involving obese rhesus monkeys, GW501516 administration resulted in an increase in HDL-C and a decrease in LDL-C portlandpress.com. Furthermore, a study in subjects with low HDL-C revealed that GW501516 treatment led to significant increases in plasma HDL-C (up to 16.9% at a 10 mg dose) and apolipoprotein A-I (apoA-I) (up to 6.6%) ahajournals.orgahajournals.orgebi.ac.uknih.gov. Concurrently, reductions were observed in LDL-C (-7.3%), apolipoprotein B (apoB) (-14.9%), and very low-density lipoprotein (VLDL) (-19%) ahajournals.orgahajournals.orgebi.ac.uknih.gov. The number of HDL particles also increased by 10%, primarily comprising medium and large HDL particles, while there were significant reductions in the concentration of very LDL (-19%), intermediate-density lipoprotein (-52%), and LDL (-14%, predominantly small particles) ahajournals.orgahajournals.orgebi.ac.uknih.gov. These findings collectively suggest a shift towards a less atherogenic lipoprotein profile ahajournals.orgahajournals.orgebi.ac.uk.

Table 1: Modulation of Lipoprotein Levels by GW501516 in Preclinical and Early Clinical Studies

| Lipid Parameter | Change | Model/Context | Source |

| HDL-C | Increased | Obese rhesus monkeys | wikipedia.orgscirp.orgportlandpress.com |

| HDL-C | Up to +16.9% | Subjects with low HDL-C | ahajournals.orgahajournals.orgebi.ac.uknih.gov |

| ApoA-I | Up to +6.6% | Subjects with low HDL-C | ahajournals.orgahajournals.orgebi.ac.uk |

| LDL-C | Decreased | Obese rhesus monkeys | wikipedia.orgscirp.orgportlandpress.com |

| LDL-C | -7.3% | Subjects with low HDL-C | ahajournals.orgahajournals.orgebi.ac.uknih.gov |

| ApoB | -14.9% | Subjects with low HDL-C | ahajournals.orgahajournals.orgebi.ac.uk |

| VLDL | -19% | Subjects with low HDL-C | ahajournals.orgahajournals.orgebi.ac.uknih.gov |

| Intermediate-density lipoprotein | -52% | Subjects with low HDL-C | ahajournals.orgahajournals.orgnih.gov |

| HDL particles | +10% | Subjects with low HDL-C | ahajournals.orgahajournals.orgnih.gov |

| Small LDL particles | Reduced | Subjects with low HDL-C | ahajournals.orgahajournals.orgnih.gov |

GW501516 has demonstrated the ability to decrease triglyceride (TG) levels in preclinical models scivisionpub.comahajournals.orgahajournals.org. In a study involving subjects with low HDL-C, GW501516 treatment led to a 16.9% reduction in triglycerides ahajournals.orgahajournals.orgebi.ac.uk. In mice consuming a high-fat diet, GW501516 treatment successfully prevented hypertriglyceridemia researchgate.net. The compound contributes to reduced fasting plasma triglycerides and body fat by activating glycolysis/lipogenesis and enhancing fat oxidation scivisionpub.com. Furthermore, GW501516 is particularly effective in non-alcoholic fatty liver disease (NAFLD) by modulating the production of very low-density lipoprotein receptor (VLDLR) and serum triglyceride levels scivisionpub.com. In a rat model, GW501516 lowered hepatic triglyceride levels by restoring hepatic AMP-activated protein kinase (AMPK) levels through the activation of the PGC-1/α-Lipin1/PPARα pathway researchgate.net.

Table 2: Modulation of Triglyceride Levels by GW501516 in Preclinical and Early Clinical Studies

| Lipid Parameter | Change | Model/Context | Source |

| Triglycerides | Decreased | Obese rhesus monkeys | scirp.orgportlandpress.com |

| Triglycerides | -16.9% | Subjects with low HDL-C | ahajournals.orgahajournals.orgebi.ac.uk |

| Plasma Triglycerides | Reduced | Mice fed a high-fat diet | scivisionpub.compnas.orgresearchgate.net |

| Hepatic Triglycerides | Reduced | Mice fed a high-fat diet | pnas.orgresearchgate.netresearchgate.net |

Preclinical investigations suggest that GW501516 may mitigate hepatic steatosis and improve liver function scivisionpub.commdpi.com. It has been shown to offer protection against diet-induced obesity and insulin (B600854) resistance, and to reduce hepatic lipid accumulation in mice fed a high-fat diet by promoting muscle lipid oxidation researchgate.netnih.gov. GW501516 exhibits particular efficacy in non-alcoholic fatty liver disease (NAFLD) and liver fibrosis scivisionpub.com. It plays a role in regulating the production of very low-density lipoprotein receptor (VLDLR) and serum triglyceride levels in NAFLD scivisionpub.com. In human liver cells, PPARδ activation has been observed to reduce insulin resistance by inhibiting the interleukin-6 (IL-6) induced signal transducer and activator of transcription 3 (STAT3) pathway scivisionpub.com. Administration of GW501516 protected against inflammatory states in white adipose tissue and liver damage in high fructose-fed mice, and inhibited fibrosis in animal models of liver fibrosis scivisionpub.com. It has also been demonstrated to alleviate pathological changes in the livers of rats with high-fat diet-induced NAFLD spandidos-publications.com. GW501516 treatment significantly decreased the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index and increased insulin-like growth factor 1 (IGF-1) levels in rats with high-fat diet-induced NAFLD, indicating a reduction in insulin resistance spandidos-publications.com. Furthermore, it upregulated the transcriptional levels of Carnitine Palmitoyltransferase-1 (CPT-1), Acyl-CoA Oxidase 1 (ACOX1), and Acyl-CoA Oxidase 3 (ACOX3, also referred to as ACOX3 in some contexts), suggesting an improvement in the beta-oxidation of fatty acids within mitochondria and peroxisomes spandidos-publications.com.

Table 3: Effects of GW501516 on Hepatic Steatosis and Liver Function in Preclinical Models

| Effect | Model/Context | Source |

| Reduced hepatic steatosis | Mice fed a high-fat diet | scivisionpub.compnas.orgresearchgate.netmdpi.comnih.govspandidos-publications.com |

| Improved liver function | Mice | scivisionpub.commdpi.com |

| Protected against liver damage | High fructose-fed mice | scivisionpub.com |

| Inhibited liver fibrosis | Animal models of liver fibrosis | scivisionpub.com |

| Reduced inflammatory state in liver | High fructose-fed mice | scivisionpub.com |

| Decreased hepatic lipid accumulation | Mice fed a high-fat diet | pnas.orgresearchgate.netnih.gov |

| Upregulated CPT-1, ACOX1, ACOX3 | Rat model of NAFLD | spandidos-publications.com |

GW501516 has shown promise in enhancing insulin sensitivity and glucose homeostasis in preclinical studies scivisionpub.compnas.orgscirp.orgmdpi.comresearchgate.netplos.orgdiabetesjournals.orgnih.govresearchgate.net. PPARδ agonists, including GW501516, are recognized for their critical role in whole-body lipid homeostasis and insulin sensitivity, exerting effects across skeletal muscle, liver, and adipose tissue scivisionpub.comwikipedia.orgpnas.org. Treatment with GW501516 has been demonstrated to ameliorate insulin resistance in various animal models scivisionpub.compnas.orgresearchgate.netnih.govplos.orgresearchgate.net. The antidiabetic effects of PPARδ are partly attributed to the activation of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), which leads to increased insulin activity and improved glucose control scivisionpub.comnih.gov. In primary cultured human muscle cells, GW501516 induced AMPK phosphorylation and increased fatty acid transport, oxidation, and glucose uptake nih.gov.

In various animal models of insulin resistance and type 2 diabetes mellitus (T2DM), GW501516 has exhibited beneficial effects scivisionpub.comwikipedia.orgpnas.orgportlandpress.complos.orgresearchgate.netnih.gov. In C57BL/6 mice fed a high-fat diet, co-administration of GW501516 resulted in an increased metabolic rate, reduced fatty liver, decreased lipid accumulation, and enhanced mitochondrial biogenesis in muscle pnas.orgscirp.org. This led to a decline in circulating insulin levels and a moderate improvement in glucose tolerance and insulin sensitivity scirp.org. In genetically obese ob/ob mice, GW501516 treatment significantly improved diabetes, evidenced by a decrease in plasma glucose and blood insulin levels pnas.orgplos.orgresearchgate.net. GW501516 also improved glucose homeostasis and tolerance in ob/ob mice, leading to a significant reduction in fasted and non-fasted glucose concentrations plos.org. In a rat model of gestational diabetes mellitus (GDM), GW501516 improved blood glucose levels, reduced the apoptosis rate of islet cells, and inhibited the expression of lipid metabolism-related factors in the blood scivisionpub.comtandfonline.com. It decreased fasting blood glucose (FBG), fasting insulin (FINS), and HOMA-IR, while simultaneously increasing the insulin sensitivity index (ISI) tandfonline.com.

Table 4: Effects of GW501516 on Glucose Homeostasis and Insulin Sensitivity in T2DM Models

| Parameter | Change | Model/Context | Source |

| Insulin resistance | Ameliorated | Diet-induced obese mice, ob/ob mice | scivisionpub.compnas.orgresearchgate.netnih.govplos.orgresearchgate.net |

| Plasma Glucose | Decreased | ob/ob mice | pnas.orgresearchgate.net |

| Blood Insulin | Decreased | ob/ob mice | pnas.orgresearchgate.net |

| Glucose tolerance | Improved | Diet-induced obese mice, ob/ob mice, GDM rats | scirp.orgplos.orgtandfonline.com |

| Insulin sensitivity | Improved | Diet-induced obese mice, ob/ob mice, GDM rats | scirp.orgplos.orgtandfonline.com |

| Fasted/Non-fasted Glucose | Decreased | ob/ob mice | plos.org |

| Fasting Blood Glucose (FBG) | Decreased | GDM rats | tandfonline.com |

| Fasting Insulin (FINS) | Decreased | GDM rats | tandfonline.com |

| HOMA-IR | Decreased | ob/ob mice, GDM rats | spandidos-publications.complos.orgdiabetesjournals.orgtandfonline.com |

| Insulin Sensitivity Index (ISI) | Increased | GDM rats | tandfonline.com |

Glucose Homeostasis and Insulin Sensitivity

Gestational Diabetes Mellitus Models

In rat models of gestational diabetes mellitus (GDM), Endurobol (GW501516) has demonstrated beneficial effects on glucose metabolism and islet function. Studies showed that GW501516 improved blood glucose levels and enhanced glucose tolerance in GDM rats wikipedia.orgnih.govdrugbank.com. Furthermore, it reduced the apoptosis rate of islet cells and inhibited the expression of lipid metabolism-related factors in the blood wikipedia.orgnih.govdrugbank.com.

The administration of GW501516 in GDM rats led to a decrease in fasting blood glucose (FBG), fasting insulin (FINS), and the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), while simultaneously increasing the insulin sensitivity index (ISI) nih.govdrugbank.com. Histopathological analysis indicated that GW501516 improved damaged islet tissue nih.govdrugbank.com. These therapeutic effects are suggested to be mediated, in part, by the regulation of the SREBP-1c/GLUT2 pathway nih.govdrugbank.com.

Table 1: Effects of GW501516 in Gestational Diabetes Mellitus Rat Models

| Parameter | Effect of GW501516 Treatment (vs. GDM Control) | Reference |

| Fasting Blood Glucose (FBG) | Decreased | nih.govdrugbank.com |

| Fasting Insulin (FINS) | Decreased | nih.govdrugbank.com |

| HOMA-IR | Decreased | nih.govdrugbank.com |

| Insulin Sensitivity Index (ISI) | Increased | nih.govdrugbank.com |

| Glucose Tolerance | Increased | nih.govdrugbank.com |

| Islet Cell Apoptosis Rate | Reduced | wikipedia.orgnih.govdrugbank.com |

| Damaged Islet Tissue | Improved | nih.govdrugbank.com |

| Lipid Metabolism-Related Factors | Inhibited expression | wikipedia.orgnih.govdrugbank.com |

Anti-Obesity Effects

Endurobol has been investigated for its anti-obesity properties, primarily through its role in modulating lipid metabolism. Preclinical studies have shown that Endurobol can actively accelerate metabolism, leading to a reduction in adiposity and an increase in fatty acid beta-oxidation within muscle tissue wikipedia.org. It has been observed to protect against diet-induced obesity in mice wikidata.orgnih.gov.

In obese mouse models, GW501516 treatment prevented significant fat accumulation, with effects noted in both brown adipose tissue (BAT) and the liver wikidata.org. The compound stimulated fatty acid oxidation in muscle cells and was found to increase proglucagon gene expression and GLP-1 secretion, suggesting a role in controlling glucose homeostasis derangements wikidata.org. Furthermore, Endurobol improved plasma lipid profiles and was associated with the activation of heat-producing uncoupling enzymes in BAT and muscle wikidata.orgguidetopharmacology.org. Its mechanism involves promoting a shift towards fatty acid utilization in skeletal muscle, thereby sparing glycogen (B147801), and upregulating genes crucial for fatty acid transport and oxidation, contributing to body fat reduction.

Cardiovascular System Research

Research has explored Endurobol's impact on the cardiovascular system, highlighting its cardioprotective capabilities and its relevance in models of pulmonary arterial hypertension.

Cardioprotective Effects

In vitro studies using the cardiomyoblast cell line H9c2 demonstrated that activation of PPARβ/δ by GW501516 provided protection against hydrogen peroxide (H2O2)-induced cell death. In an animal model characterized by ischemic left ventricular dysfunction, administration of GW501516 improved physical exercise capacity, endurance function, and skeletal muscle oxidative metabolism wikipedia.org. This suggests a potential role in ameliorating conditions associated with impaired cardiac function. Moreover, PPARδ activation by GW501516 has been shown to prevent palmitate-induced endoplasmic reticulum stress and exhibit an antioxidative role in cardiomyocytes. The compound's ability to regulate cardiac metabolism and limit myocardial inflammation and hypertrophy has also been noted.

Pulmonary Arterial Hypertension (PAH) Models

Preclinical in vitro and in vivo models have indicated the potential therapeutic benefit of targeting PPARβ/δ in the treatment of pulmonary arterial hypertension (PAH). Selective agonists of PPARβ/δ, including GW501516, have been shown to inhibit the growth of fibroblasts and pulmonary arterial vascular smooth muscle cells. These compounds also contributed to the prevention of right heart hypertrophy in rat models of PAH. Specifically, GW501516 significantly inhibited platelet-derived growth factor (PDGF)-induced proliferation in human pulmonary arterial smooth muscle cells (HPASMCs). Additionally, it suppressed the expression of inflammatory mediators, such as monocyte chemoattractant protein-1 (MCP-1), induced by TNFα in HPASMCs.

Skeletal Muscle Physiology and Performance

Enhanced Endurance Capacity

Endurobol is recognized for its ability to enhance exercise performance, specifically aerobic capacity and endurance, by promoting the body's utilization of fat as an energy source over glucose. Studies involving transgenic mice engineered to express PPARδ solely in skeletal muscles demonstrated that these mice could run nearly twice as long as their genetically unmodified littermates.

GW501516, when combined with exercise, synergistically induced oxidative-type fiber remodeling and increased mitochondrial biogenesis, leading to enhanced running endurance in mice. Treatment with GW501516 (10 mg/kg/d) for five weeks in conjunction with physical training resulted in an approximate 70% increase in performance time in mice. In sedentary Kunming (KM) mice, a three-week treatment with GW501516 significantly enhanced running distance by 750.3 meters (68.6%) compared to untrained control mice. Similarly, trained KM mice showed an increase in exhaustive running distance by 744.4 meters (31.2%) after three weeks of GW501516 treatment. Long-term administration, such as eight weeks, allowed mice to run approximately 90 minutes longer than untreated animals.

Table 2: Effects of GW501516 on Running Endurance in Mouse Models

| Study Type / Model | Treatment Duration | Endurance Metric | Observed Effect (vs. Control) | Reference |

| Transgenic Mice (PPARδ overexpression) | Not specified | Running Distance | Nearly twice as long | |

| Mice (GW501516 + Exercise) | 5 weeks | Performance Time | ~70% increase | |

| Sedentary KM Mice | 3 weeks | Running Distance | 750.3 m (68.6%) increase | |

| Trained KM Mice | 3 weeks | Exhaustive Running Distance | 744.4 m (31.2%) increase | |

| Mice (General) | 8 weeks | Running Time | ~90 minutes longer | |

| Mice (General) | Not specified | Running Time | Over 75% increase |

Suppression of Pro-Inflammatory Mediators (e.g., TNF-α, IL-6, NOS2)

Neurological Research

Preclinical investigations have explored the effects of Endurobol on neurological function, particularly its potential in neurodegenerative conditions.

Endurobol (GW501516) and other PPARδ agonists have demonstrated neuroprotective properties and therapeutic potential in animal models of neurodegenerative disorders, including Alzheimer's disease (AD). Research suggests that Cardarine may contribute to the prevention of β-amyloid deposition, a key pathological feature of AD. This effect is partly mediated by its ability to suppress the generation of neurotoxic amyloid beta through a reduction in beta-secretase 1 (BACE1) expression. BACE1 is an enzyme involved in the rate-limiting step of amyloid precursor protein (APP) processing, which leads to the formation of neurotoxic amyloid beta protein. Furthermore, PPARδ activation by GW501516 has been shown to attenuate BACE1 expression via SOCS1-mediated inhibition of signal transducer and activator of transcription signaling, thereby suppressing BACE1-associated neurotoxic amyloid beta deposition.

In the APP/PS1 transgenic mouse model of AD, administration of a PPARδ agonist, including GW501516, inhibited amyloid plaque deposition by suppressing BACE1 expression. This intervention also led to a reduction in abnormal glial hyperactivation and inflammatory responses, which correlated with improved learning and memory outcomes. Additionally, GW501516 exhibited anti-inflammatory properties in activated glial cells and in a mouse model of neuroinflammation. Specifically, it was observed to reduce nitric oxide (NO) release and suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS/IFNγ-induced activated astrocytes.

Carcinogenicity Studies and Oncological Implications

The primary reason for the cessation of Endurobol's clinical development was the discovery of its potent carcinogenic effects in animal models.

Long-term carcinogenicity studies, typically conducted over 104 weeks (approximately two years), revealed significant neoplastic findings across multiple tissues in both rats and mice treated with GW501516. In Han Wistar rats, daily administration of GW501516 for 104 weeks resulted in a significantly increased risk of developing various types of cancers. Similarly, in CD1 mice, daily doses ranging from 10 to 80 mg/kg/day over 104 weeks induced neoplastic changes in numerous tissues at all tested dose levels. Among the identified neoplasms in CD1 mice was hepatocellular carcinoma of the liver, observed at a dose of 30 mg/kg/day.

Studies utilizing genetically modified mouse models further underscored the tumorigenic potential of Endurobol. Exposure of Apcmin mice to GW501516 led to a significant increase in both the number and size of intestinal polyps, with a notable fivefold increase in polyps larger than 2 mm, suggesting a role for PPARδ in regulating intestinal adenoma growth. A study in 2018 indicated that GW501516 could enhance the growth of colitis-associated colorectal cancer by promoting inflammation and increasing the expression of glucose transporter 1 (GLUT1) and solute carrier family 1 member 5 (SLC1A5). Furthermore, GW501516 has been reported to stimulate the proliferation of human breast, prostate, and hepatocellular carcinoma cells. In a mouse model of breast cancer, mammary-epithelium-targeted PPARδ overexpression promoted tumorigenesis, which was further augmented by treatment with GW501516. GW501516 also stimulated the growth of human non-small cell lung carcinoma (NSCLC) cells. A gastric tumor mouse model also showed rapid progression to highly metastatic squamous cell carcinomas of the fore-stomach within two months following carcinogen administration and dependence on GW501516.

Conversely, some research presents contradictory findings regarding Endurobol's impact on cancer cell growth. For instance, some reports suggest that GW501516 can inhibit tumorigenicity in undifferentiated nasopharyngeal carcinoma by promoting apoptosis. It has also been shown to inhibit proliferation and promote apoptosis in human endometrial cancer cells, human colonocytes, T24 urothelial cancer cells, and C20 mouse mammary gland cancer cells. In several human cancer cell lines, including HT29, HCT116, LS–174T, HepG2, and HuH7, GW501516 did not significantly increase cell proliferation in the presence or absence of serum. In some instances, inhibition of cell growth was observed at concentrations of 1–10 μM of the ligand.

Table 1: Summary of Tumorigenesis Findings of Endurobol (GW501516) in Preclinical Models

| Organ System/Model | Species/Cell Line | Observed Effect of Endurobol (GW501516) | References |

| General/Multiple Organs | Han Wistar Rats, CD1 Mice | Significantly increased risk of various cancers; neoplastic changes in multiple tissues. | |

| Liver | CD1 Mice | Hepatocellular carcinoma. | |

| Intestines | Apcmin Mice | Increased number and size of intestinal polyps (fivefold increase in large polyps). | |

| Colorectal | Colitis-associated colorectal cancer model | Enhanced growth by increasing inflammation and expression of GLUT1 and SLC1A5. | |

| Breast | Human breast cancer cells, mouse model | Stimulated proliferation; augmented tumorigenesis with PPARδ overexpression. | |

| Prostate | Human prostate cancer cells | Stimulated proliferation. | |

| Lung | Human non-small cell lung carcinoma (NSCLC) cells | Stimulated growth. | |

| Fore-stomach | Gastric tumor mouse model | Rapid progression to highly metastatic squamous cell carcinomas. | |

| Nasopharyngeal Carcinoma | Undifferentiated C666-1 cells (in vitro & xenograft) | Inhibited tumorigenicity by promoting apoptosis. | |

| Endometrial, Colon, Urothelial, Mammary Gland | Human endometrial cancer cells, human colonocytes, T24 urothelial cancer cells, C20 mouse mammary gland cancer cells | Inhibited proliferation and promoted apoptosis. | |

| Colon, Liver | Human cancer cell lines (HT29, HCT116, LS–174T, HepG2, HuH7) | No significant increase in cell proliferation; some showed growth inhibition. |

The activation of PPARδ is considered a primary mechanism responsible for the observed cancer induction by GW501516. The role of PPARδ in tumorigenesis is complex and can be controversial, as it may either inhibit or promote tumor growth in different tissues. This variability depends on its specific contribution to processes such as endothelial cell proliferation, inflammation, tumor cell proliferation, differentiation, or apoptosis.

GW501516 has been reported to stimulate the proliferation of human breast, prostate, and hepatocellular carcinoma cells. Mechanistically, it has been shown to inhibit serum withdrawal-induced apoptosis and increase the phosphorylation of Akt in human colon cancer cell lines. Carcinogenic potentiation can occur through the promotion of cell proliferation by increasing the expression and signaling of cyclooxygenase-2 (COX2) and/or vascular endothelial growth factor (VEGF). GW501516 has been observed to induce VEGF mRNA levels, promoter activity, and protein secretion in colon carcinoma cells in a dose-dependent manner, with this effect being mediated by PPARδ. VEGF, in turn, mediates PPARδ-induced Akt activation and epithelial tumor cell survival. Treatment with a VEGF neutralizing antibody has been shown to inhibit Akt phosphorylation induced by GW501516 and attenuate its antiapoptotic effects.

In human non-small cell lung carcinoma cells, GW501516 decreased the expression of phosphate (B84403) and tensin homolog deleted on chromosome 10 (PTEN), a known tumor suppressor. The activation of PPARβ/δ and phosphatidylinositol 3-kinase (PI3K)/Akt signaling was associated with this inhibition of PTEN. Furthermore, overexpression of PPARδ has been shown to improve breast cancer cell survival under low-glucose or hypoxic cell culture conditions through multiple mechanisms, including enhanced antioxidant signaling and AKT/protein kinase B activation. In Apcmin mice, GW501516 treatment markedly reduced the number of apoptotic cells within intestinal adenomas, indicating that PPARδ mediates these antiapoptotic effects.

The carcinogenic effects of GW501516 were observed in animal testing where the drug caused cancer to develop rapidly in several organs at dosages as low as 3 mg/kg/day in both mice and rats. The long-term carcinogenicity studies were typically conducted over 104 weeks (approximately two years), which represents a major portion of the animals' lifespans.

Specific dosing regimens in these studies included:

Han Wistar Rats: Daily administration for 104 weeks. Male rats received 0, 5, 15, or 30 mg/kg/day for the first six months, then 0, 5, 20, or 40 mg/kg/day for the remainder of the study. Female rats received 0, 3, 10, or 20 mg/kg/day for the entire 104-week duration.

CD1 Mice: Daily administration for 104 weeks at doses of 0, 10, 30, 60, or 80 mg/kg/day.

Apcmin Mice: Treatment with 10 mg/kg of GW501516 was limited to 6 weeks, resulting in a significant increase in intestinal polyps.

Undifferentiated Nasopharyngeal Carcinoma Xenograft Model (BALB/c nu/nu mice): GW501516 was administered by intraperitoneal injection once per day for 4 weeks at doses of 10 mg/kg and 30 mg/kg.

Male PPARδ+/+/ApcMin/+ Mice: GW501516 was given by daily gavage feeding at 10 mg/kg of body weight for 7 weeks.

Table 2: Dosing and Study Duration in Key Carcinogenicity Animal Models

| Animal Model | Sex | Dose Range (mg/kg/day) | Duration | Key Carcinogenic Outcome | References |

| Han Wistar Rats | Male | 0, 5, 15, 30 (first 6 months); 0, 5, 20, 40 (rest of study) | 104 weeks | Neoplastic changes in multiple tissues. | |

| Han Wistar Rats | Female | 0, 3, 10, 20 | 104 weeks | Neoplastic changes in multiple tissues; increased mortality, uterine endometrial carcinoma. | |

| CD1 Mice | Male & Female | 0, 10, 30, 60, 80 | 104 weeks | Neoplastic changes in multiple tissues, including hepatocellular carcinoma. | |

| Apcmin Mice | Not specified | 10 | 6 weeks | Significant increase in number and size of intestinal polyps. | |

| BALB/c nu/nu Mice (NPC Xenograft) | Female | 10, 30 | 4 weeks | Suppressed growth of subcutaneous xenograft tumors. | |

| PPARδ+/+/ApcMin/+ Mice | Male | 10 | 7 weeks | 2- to 3.6-fold increase in tumor number in small intestine and colon. |

Human Clinical Research and Development

Overview of Clinical Trial Phases and Objectives

The development of GW501516 (Endurobol) was a collaborative effort between Ligand Pharmaceuticals and GlaxoSmithKline (GSK), initiated in the 1990s. wikipedia.org The compound entered clinical development as a potential therapeutic agent for various metabolic and cardiovascular conditions, including obesity, diabetes, and dyslipidemia. wikipedia.org

Clinical trials were designed to assess the efficacy, safety, and tolerability of GW501516, primarily focusing on its ability to improve low levels of high-density lipoprotein cholesterol (HDLc). veeva.commedpath.com By 2007, GW501516 had progressed through early-stage clinical development, completing two Phase II clinical studies. wikipedia.org Specific trials included a Phase I study (ClinicalTrials.gov identifier NCT00388180) and a larger multi-dose study (NCT00258899). medpath.comnih.gov Key objectives of these studies involved measuring changes from baseline in fasting lipids, apolipoproteins, insulin (B600854), glucose, and free fatty acids. nih.gov

Short-Term Clinical Findings

Early human clinical investigations into GW501516 primarily focused on its impact on lipid profiles and markers associated with metabolic syndrome over short durations. researchgate.net

Several clinical trials explored the effects of GW501516 on lipid and lipoprotein metabolism in human subjects. A notable 12-week study involved 268 patients with low HDL cholesterol (below 1.16 mmol/L). nih.govahajournals.org In this study, GW501516, administered at doses of 2.5 mg, 5.0 mg, or 10.0 mg, demonstrated significant alterations in lipid parameters. nih.gov

The compound led to an increase in high-density lipoprotein (HDL) cholesterol, with the 10 mg dose showing an increase of up to 16.9%. nih.govahajournals.org Apolipoprotein A-I (apoA-I) levels also increased by up to 6.6%. nih.govahajournals.org Concurrently, reductions were observed in several other lipid markers: low-density lipoprotein (LDL) cholesterol decreased by 7.3%, triglycerides by 16.9%, apolipoprotein B (apoB) by 14.9%, and free fatty acids by 19.4%. nih.govahajournals.org

An additional exploratory study, involving 37 participants, provided further insights into lipoprotein particle concentrations. This study indicated significant reductions in very low-density lipoprotein (VLDL) by 19%, intermediate-density lipoprotein (IDL) by 52%, and LDL by 14%, with the latter primarily reflecting a reduction in small particles. nih.govahajournals.org Conversely, the number of HDL particles increased by 10%, predominantly comprising medium and large HDL particles. nih.govahajournals.org These collective findings suggested that GW501516 could facilitate a shift towards a less atherogenic lipoprotein profile. nih.govahajournals.org

Table 1: Short-Term Lipid Profile Changes with GW501516 (12-Week Study)

| Lipid Parameter | Change from Baseline (10 mg dose) nih.govahajournals.org |

| HDL Cholesterol | Up to +16.9% |

| ApoA-I | Up to +6.6% |

| LDL Cholesterol | -7.3% |

| Triglycerides | -16.9% |

| ApoB | -14.9% |

| Free Fatty Acids | -19.4% |

| Very LDL Concentration | -19% |

| Intermediate-Density Lipoprotein Concentration | -52% |

| LDL Particle Concentration | -14% (predominantly small particles) |

| HDL Particle Number | +10% (predominantly medium and large HDL) |

GW501516 was also evaluated for its potential to improve various metabolic abnormalities characteristic of metabolic syndrome. researchgate.net In a two-week study involving 18 Caucasian men, treatment with GW501516 was reported to ameliorate several metabolic abnormalities, including dyslipidemia and insulin resistance, while simultaneously enhancing fatty acid oxidation. researchgate.net

Regarding blood glucose and insulin levels, a 12-week study observed that glucose levels remained stable across all dose groups. ahajournals.org However, an inverse dose relationship was noted for insulin levels, with statistically significant reductions observed in the low and intermediate dose groups (reductions of 5.8% and 5.9%, respectively). ahajournals.org These results align with the hypothesis that targeting PPARδ could be a significant strategy for providing cardiovascular protection in individuals exhibiting characteristics of metabolic syndrome. nih.govahajournals.org

Lipid Profile Improvements in Human Subjects

Discontinuation of Clinical Development

Despite the promising short-term metabolic findings, the clinical development of GW501516 was halted. wikipedia.org

The primary reason for the discontinuation of GW501516's clinical development in 2007 was the emergence of significant safety concerns identified during routine, long-term animal studies. wikipedia.orgnih.govahajournals.orgalzdiscovery.orgglobenewswire.comhealth.comtaylorandfrancis.com Preclinical animal testing, specifically in mice and rats, revealed that the compound, at dosages of 3 mg/kg/day, caused the rapid development of various types of cancer across multiple organs. wikipedia.orgresearchgate.net These carcinogenicity studies were an integral part of the drug approval process.

While early human studies, which utilized lower doses and shorter durations, did not replicate the increased tumor development observed in animals, the profound pro-oncogenic properties identified in the preclinical models led to the decision to cease further human trials. nih.govresearchgate.netahajournals.orgalzdiscovery.org

A critical factor contributing to the discontinuation of GW501516's clinical development was the insufficiency of long-term human safety data. globenewswire.comnih.gov The limited number and duration of human clinical trials meant that comprehensive long-term health risks associated with the compound could not be adequately assessed. globenewswire.com Research on Endurobol in humans was terminated due to the strong link between the substance and cancer observed in animal studies, precluding the collection of long-term safety or efficacy data in humans. health.com This lack of robust long-term human safety information, particularly in light of the severe carcinogenic findings in animal models, was a decisive factor in the decision to abandon further clinical development. nih.govmedpath.comahajournals.orghealth.comnih.gov

Ethical, Regulatory, and Societal Implications in Research

World Anti-Doping Agency (WADA) Prohibitions and Warnings

The World Anti-Doping Agency (WADA) has explicitly prohibited GW501516 due to its potential for performance enhancement and serious health risks. PPARδ agonists, including GW501516, were added to WADA's Prohibited List in January 2009 wikipedia.orgjpp.krakow.pl. Initially, in 2011, Cardarine was categorized under Class M3, "gene doping," based on its ability to affect functions influencing performance by altering gene expression jpp.krakow.pl. Subsequently, in 2012, WADA reclassified GW501516 as a "hormone and metabolic modulator" under Class S4.5 wikipedia.orgusada.orgmdpi.com.

In a rare and significant move, WADA issued a public warning in March 2013, urging athletes to be aware of the serious health risks associated with GW501516 wikipedia.orgjpp.krakow.plbbc.co.uk. This warning emphasized that the substance had been withdrawn from pharmaceutical research due to "serious toxicities" discovered in animal studies and that it would not receive clinical approval wikipedia.orgusada.orgjpp.krakow.plbbc.co.uk.

Classification and Legal Status in Different Jurisdictions

The legal status of GW501516 varies globally, but it is generally not approved for human consumption. In the United States, it is classified as an investigational new drug by the FDA and is not approved for dietary or medicinal use, making its sale for human consumption illegal usada.orgswolverine.com. Despite this, it is frequently available online, often marketed as a "research chemical" with disclaimers such as "not for human use" or "for laboratory use only" usada.orgtaylorandfrancis.comswolverine.com.

In other jurisdictions, the legal stance can be more stringent. For instance, Australia's Therapeutic Goods Administration (TGA) included GW501516 in its Poisons Standard under Schedule 10 in June 2018. This classification is reserved for substances posing such a danger to health that their sale, supply, and use are prohibited entirely wikipedia.org. The United Kingdom and Canada have similar regulations to the U.S., where it is not approved but also not explicitly banned, allowing its online sale as a research chemical swolverine.com.

Implications for Illicit Use in Sports and Fitness

GW501516 has been widely misused in sports and fitness communities due to its perceived ability to enhance endurance and promote fat loss by shifting skeletal muscle's energy source from carbohydrates to fat wikipedia.org. This mechanism of action has made it attractive to athletes seeking a competitive edge.

The illicit use of GW501516 has led to numerous positive doping tests across various sports. For example, in December 2012, four Costa Rican cyclists tested positive for the substance, resulting in suspensions wikipedia.org. Other notable cases include Russian cyclist Valery Kaykov and Russian race walker Elena Lashmanova wikipedia.org. In 2017, the number of positive tests for GW501516 globally saw a significant increase, rising to 31 cases, an increase of 183.33% compared to previous years .

A particular concern is the presence of GW501516 as a common contaminant in dietary supplements sold worldwide globalsportsadvocates.com. This poses a risk of inadvertent positive tests for athletes. To address this, organizations like the NCAA have established trace-level thresholds for GW501516 detection (less than 100 picograms per milliliter) to differentiate between intentional use and accidental exposure, allowing for educational measures and repeat testing without immediate loss of eligibility for atypical findings globalsportsadvocates.com.

Challenges in Researching Banned Substances

Researching banned substances like GW501516 presents unique and significant challenges for the scientific community. One primary difficulty lies in obtaining metabolism and population reference range data, especially for novel or "designer" drugs that have not received approval for human administration nih.govkarger.com. Without such data, it becomes challenging to understand their pharmacokinetics and pharmacodynamics in humans, which is crucial for both anti-doping efforts and potential therapeutic investigations.

Funding for anti-doping research is another major hurdle, despite its critical role in ensuring fair competition nih.govkarger.com. Furthermore, replicating the dosages and combinations of substances that athletes might take illicitly is often ethically unfeasible in controlled laboratory conditions, as ethical approval for such studies would not be granted tandfonline.com. This absence of direct human research data forces anti-doping agencies to rely on professional judgment and indirect evidence when adding substances to the prohibited list tandfonline.com.

The stigma associated with illicit drug use can also impede research into the potential therapeutic applications of controlled substances, even if they show promise for treating chronic conditions nih.gov. This combination of regulatory restrictions, funding limitations, and ethical considerations creates a complex environment for researchers studying banned performance-enhancing drugs.

Future Directions in Research and Development of PPARδ Agonists

Despite the abandonment of GW501516 due to safety concerns, the broader class of peroxisome proliferator-activated receptors (PPARs), which includes PPARα, PPARδ, and PPARγ, remains a significant area of research interest. These receptors play crucial roles in regulating glucose and lipid homeostasis, inflammation, cell proliferation, and differentiation, making them valuable targets for various metabolic and inflammatory diseases frontiersin.orgsmw.chnih.govnih.govnih.govmdpi.com.

Future research directions for PPAR agonists focus heavily on developing safer analogs and selective modulators that can harness the therapeutic benefits while mitigating the adverse effects seen with compounds like GW501516. The goal is to design new compounds with improved safety profiles and enhanced selectivity for specific PPAR isoforms or pathways nih.govmdpi.comfrontiersin.org.

For instance, efforts are underway to develop selective PPARγ modulators (SPPARγMs) that can induce beneficial effects, such as insulin (B600854) sensitization, without triggering the robust H12 stabilization linked to adipogenic side effects (e.g., weight gain, edema) associated with full PPARγ agonists like thiazolidinediones (TZDs) mdpi.commdpi.comfrontiersin.org. Researchers are exploring novel binding pockets within the PPAR ligand-binding domain to identify new scaffold compounds that offer partial agonism or differential cofactor binding, thereby achieving desired therapeutic outcomes with reduced side effects frontiersin.org. The development of dual or pan-PPAR agonists, which simultaneously activate two or all three PPAR receptors, is also being investigated as a potential strategy for broader therapeutic effects nih.govnih.gov.

A critical aspect of future research involves gaining a deeper understanding of the distinct pathways mediated by PPAR activation that lead to either beneficial or detrimental effects. This requires detailed scientific investigation into the precise mechanisms by which different PPAR isoforms influence cellular processes, including metabolism, inflammation, and cell growth frontiersin.orgsmw.chnih.govnih.gov.

For example, while PPARδ activation in skeletal muscle can enhance lipid catabolism and endurance, its role in carcinogenesis is controversial, with some studies indicating pro-tumorigenic effects frontiersin.orgsmw.chnih.gov. Research aims to differentiate these pathways to design drugs that selectively activate beneficial metabolic or anti-inflammatory pathways without stimulating those linked to adverse outcomes like tumorigenesis frontiersin.orgnih.gov. This involves elucidating the specific gene networks and molecular interactions regulated by each PPAR isoform and developing compounds that can precisely modulate these pathways for therapeutic gain.

Q & A

Q. How can researchers validate PPARβ/δ-independent pathways contributing to Endurobol’s effects?

- Methodological Answer : Perform RNA interference (siRNA) targeting PPARβ/δ in in vitro models. If metabolic effects (e.g., fatty acid oxidation) persist, conduct phosphoproteomics to identify alternative kinases (e.g., AMPK) or receptors (e.g., ERRγ) activated by GW501516 .

Ethical & Regulatory Considerations

Q. What ethical guidelines apply to preclinical studies investigating Endurobol’s repurposing potential?

Q. How should researchers mitigate misuse risks when publishing on Endurobol’s performance-enhancing effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.